1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- is a complex organic compound belonging to the imidazole family. This compound is characterized by its unique structure, which includes both imidazole and carboxylic acid functional groups. It is primarily used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- typically involves the oxidation of benzimidazole. The process includes the following steps:
Oxidation: Benzimidazole is oxidized using a combination of nitric acid and a catalyst such as iron(III) nitrate.
Reaction Conditions: The reaction is carried out at elevated temperatures, around 60°C, with continuous stirring. Oxone is added in batches to maintain the reaction conditions.
Isolation: After the reaction, the mixture is cooled, and the pH is adjusted using ammonia.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other imidazole derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products: The major products formed from these reactions include various imidazole derivatives, esters, and amides, which have significant applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing complex organic molecules and metal-organic frameworks (MOFs).
Biology: The compound is used in studying enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
- 4,5-Imidazoledicarboxylic acid
- 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid
- 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Comparison: 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- stands out due to its additional carboxyphenyl group, which enhances its reactivity and binding affinity. This makes it more versatile in applications compared to its similar counterparts .
Eigenschaften
Molekularformel |
C13H8N2O8 |
---|---|
Molekulargewicht |
320.21 g/mol |
IUPAC-Name |
2-(3,5-dicarboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C13H8N2O8/c16-10(17)5-1-4(2-6(3-5)11(18)19)9-14-7(12(20)21)8(15-9)13(22)23/h1-3H,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H,22,23) |
InChI-Schlüssel |
XQRBIJHPBICMDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NC(=C(N2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.